Methyl 12-methyltetradecanoate

概要

説明

Methyl 12-Methyltetradecanoate is a methylated fatty acid methyl ester . It has been found in vermicompost of cow dung, papaya leaves, and cuticle wax of K. africana . It is a volatile compound in lipid-reducing granule tea .

Molecular Structure Analysis

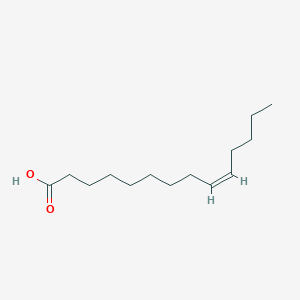

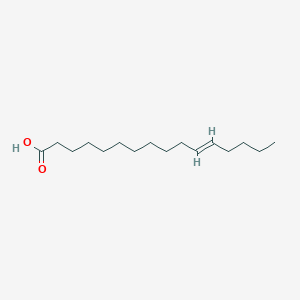

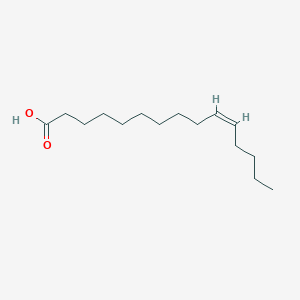

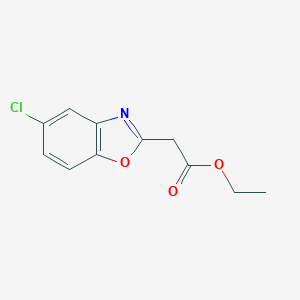

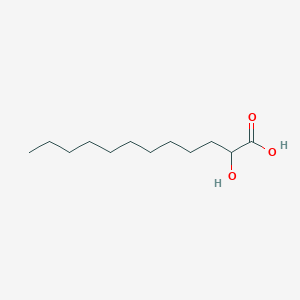

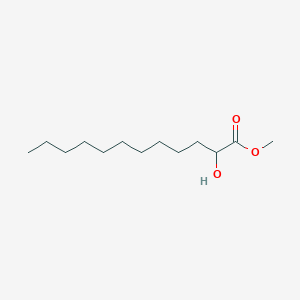

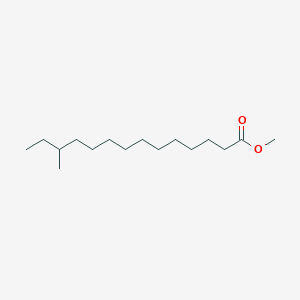

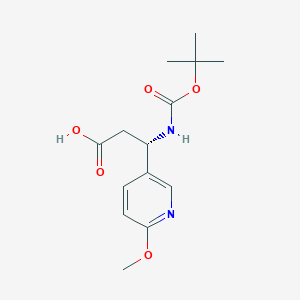

The molecular formula of Methyl 12-Methyltetradecanoate is C16H32O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of Methyl 12-Methyltetradecanoate is 256.42 . The boiling point is 355.5±10.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 66.0±6.0 kJ/mol . The flash point is 197.4±7.4 °C .科学的研究の応用

Biochemical Research: Fatty Acid Metabolism

Methyl 12-methyltetradecanoate: is utilized in biochemical research to study fatty acid metabolism. This compound serves as a branched-chain fatty acid methyl ester (FAME), which is essential for understanding the enzymatic activities involved in lipid biosynthesis and degradation. Researchers use this compound to investigate the role of branched-chain fatty acids in cellular processes and their impact on metabolic disorders .

Pharmaceutical Development: Anti-Angiogenic Properties

In pharmaceutical research, Methyl 12-methyltetradecanoate has been identified as a potential anti-angiogenic agent. Studies have explored its effectiveness in reducing corneal vascularization, a condition that can lead to blindness. Its application in developing treatments for angiogenesis-related diseases, such as cancer and diabetic retinopathy, is of significant interest .

Analytical Chemistry: Standard for Mass Spectrometry

Analytical chemists use Methyl 12-methyltetradecanoate as a standard in mass spectrometry analyses. Its well-defined mass spectrum is crucial for calibrating instruments and ensuring the accuracy of mass measurements in the identification of unknown compounds .

Safety and Hazards

Thermal decomposition of Methyl 12-Methyltetradecanoate can lead to the release of irritating gases and vapors such as Carbon monoxide (CO) and Carbon dioxide (CO2) . It is recommended to use self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear in case of fire .

作用機序

Target of Action

Methyl 12-methyltetradecanoate is a methylated fatty acid methyl ester It’s known that fatty acid methyl esters often interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

As a fatty acid methyl ester, it may interact with its targets by integrating into cell membranes, affecting membrane fluidity and function, or by modulating enzyme activity .

Biochemical Pathways

Fatty acid methyl esters like this compound are known to be involved in various metabolic processes, including lipid metabolism .

Pharmacokinetics

As a fatty acid methyl ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

africana . It is also a volatile compound in lipid-reducing granule tea . The levels of methyl 12-methylmyristate were reduced in T. cruzi treated with nifurtimox compared to untreated controls .

特性

IUPAC Name |

methyl 12-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUDNXPLSJWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965581 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 12-methyltetradecanoate | |

CAS RN |

5129-66-8 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?

A2: Yes, Methyl 12-methyltetradecanoate has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of Methyl 12-methyltetradecanoate in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)